2,2-dimethyldodecanoic Acid
Overview
Description
Molecular Structure Analysis
The InChI code for 2,2-dimethyldodecanoic Acid isInChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16)
. The compound has a rotatable bond count of 10 and a complexity of 185 . Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 334.6±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a topological polar surface area of 37.3 Ų .Scientific Research Applications
Novel Methyl-Branched Fatty Acids
2,2-dimethyldodecanoic acid has been characterized as a novel methyl-branched fatty acid. These fatty acids were identified for the first time in nature in a halophilic bacterium, Bacillus sp., isolated from the salt pans of Burgas, Bulgaria. The discovery of these fatty acids, including this compound, adds to our understanding of the diversity of fatty acids in nature and their potential biosynthetic pathways involving the selective incorporation of methylmalonyl-CoA by one of the fatty acid-synthesizing enzymes of the bacterium (Carballeira et al., 2001).
Insect Attraction and Pest Management
This compound, in its variant forms, has been used as an attractant for longhorned beetles, specifically Prionus species. The compound serves as a sex pheromone and is potent in attracting male beetles. This characteristic has been leveraged in pest management, particularly in monitoring and potentially controlling populations of these beetles in agricultural and horticultural settings. Studies have demonstrated that synthetic blends of this compound can attract males of various Prionus species, indicating its potential as a versatile tool in pest management strategies (Barbour et al., 2011), (Rodstein et al., 2010).
Pheromone Research and Synthesis
Further research into the synthesis and field testing of this compound and its structural analogs has provided valuable insights into the subtleties of insect communication and pheromone-based attraction. Investigations into the synthesis of this compound and its analogs, and their effects on beetle attraction, contribute to our broader understanding of chemical ecology and the potential for manipulating insect behavior for pest management (Maki et al., 2011).
Polymer Precursors from Natural Oils
Beyond its role in the natural world and pest management, this compound-related compounds have also found utility in the industrial domain, particularly in the synthesis of polymer precursors from natural oils. For instance, dimethyl 1,19-nonadecanedioate, produced from the methoxycarbonylation of commercial olive, rapeseed, or sunflower oils in the presence of a catalyst, represents a step towards deriving valuable industrial compounds from renewable resources (Furst et al., 2012).
Properties
IUPAC Name |
2,2-dimethyldodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAZGHRQYFPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401390 | |
Record name | 2,2-dimethyldodecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-73-9 | |
Record name | 2,2-Dimethyldodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2874-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-dimethyldodecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyldodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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